molecular formula C7H15NO2 B038259 methyl (2R,3S)-2-amino-3-methylpentanoate CAS No. 118878-53-8

methyl (2R,3S)-2-amino-3-methylpentanoate

Cat. No. B038259
CAS RN: 118878-53-8
M. Wt: 145.2 g/mol
InChI Key: YXMMTUJDQTVJEN-NTSWFWBYSA-N
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Description

Methyl (2R,3S)-2-amino-3-methylpentanoate is a chiral amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug synthesis, as well as its biological and physiological effects. This compound is commonly referred to as L-leucine methyl ester and is a non-proteinogenic amino acid that is often used in peptide synthesis.

Mechanism of Action

The mechanism of action of L-leucine methyl ester is not fully understood, but it is believed to act as a substrate for various enzymes involved in protein synthesis. Additionally, this compound has been shown to have an inhibitory effect on the growth of certain cancer cells, although the exact mechanism of this effect is not yet clear.
Biochemical and Physiological Effects:
L-leucine methyl ester has been shown to have a number of biochemical and physiological effects, including the ability to stimulate protein synthesis and enhance muscle growth. Additionally, this compound has been shown to have an anti-inflammatory effect and may help to improve immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using L-leucine methyl ester in lab experiments is its ability to serve as a building block for the synthesis of various peptides and proteins. Additionally, this compound is relatively easy to synthesize and purify, making it a popular choice for researchers. However, one limitation of using L-leucine methyl ester is its relatively high cost compared to other amino acid derivatives.

Future Directions

There are several potential future directions for research involving L-leucine methyl ester. One area of interest is the development of new anticancer agents based on the inhibitory effect of this compound on cancer cell growth. Additionally, further research is needed to fully understand the mechanism of action of L-leucine methyl ester and its potential applications in drug design and peptide synthesis.

Synthesis Methods

The synthesis of L-leucine methyl ester involves the reaction of L-leucine with methanol in the presence of a strong acid catalyst. This process results in the formation of the ester, which can be purified using various techniques such as chromatography or recrystallization.

Scientific Research Applications

L-leucine methyl ester has been extensively studied in the field of peptide synthesis due to its ability to serve as a building block for the synthesis of various peptides and proteins. Additionally, this compound has been shown to have potential applications in drug design, particularly in the development of anticancer agents.

properties

IUPAC Name

methyl (2R,3S)-2-amino-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMMTUJDQTVJEN-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306190
Record name D-Alloisoleucine, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R,3S)-2-amino-3-methylpentanoate

CAS RN

118878-53-8
Record name D-Alloisoleucine, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118878-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Alloisoleucine, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Alloisoleucine, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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